Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to Ethyl 2-bromo-5-fluorobenzoate
This guide provides a comprehensive technical overview of Ethyl 2-bromo-5-fluorobenzoate, a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.
Ethyl 2-bromo-5-fluorobenzoate is a substituted aromatic ester widely utilized as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its strategic placement of bromo and fluoro substituents on the benzene ring offers versatile handles for subsequent chemical modifications.
The fundamental properties of the compound are summarized below for quick reference. Proper storage in a dry, sealed container at room temperature is crucial to maintain its integrity.[1]
| Identifier | Value | Source(s) |
| CAS Number | 139911-28-7 | [1][2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [1][4] |
| Molecular Weight | 247.06 g/mol | [1][4] |
| IUPAC Name | ethyl 2-bromo-5-fluorobenzoate | [2] |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)F)Br | [2] |
| InChI Key | ODFAIHQRCRQZGM-UHFFFAOYSA-N | [2][4] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis Methodologies: A Comparative Analysis
The synthesis of Ethyl 2-bromo-5-fluorobenzoate can be approached from two principal routes, each with distinct advantages depending on the starting material availability, scale, and desired purity profile. The choice between these methods is a critical process decision.
Method A: Fischer Esterification
This classical approach is predicated on the availability of the corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. It is a straightforward, acid-catalyzed esterification that is well-understood and scalable.
Causality: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the ethanol. The subsequent tetrahedral intermediate eliminates water to yield the final ester product. Refluxing is necessary to drive the equilibrium towards the product side.
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Combine 2-bromo-5-fluorobenzoic acid (1.0 eq), ethanol (used as solvent, ~10 mL per gram of acid), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.[5]
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Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.[5]
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 2-bromo-5-fluorobenzoate.[5]
Method B: Palladium-Catalyzed C-H Bromination
This modern synthetic route begins with the more accessible precursor, ethyl 5-fluorobenzoate, and introduces the bromine atom via a regioselective C-H activation/bromination reaction.
Causality: This method leverages a palladium catalyst to selectively activate the C-H bond ortho to the ester directing group. N-Bromosuccinimide (NBS) serves as the bromine source. The presence of an oxidant (Na₂S₂O₈) and a strong acid (TfOH) is crucial for the catalytic cycle, facilitating the regeneration of the active Pd species and promoting the electrophilic bromination pathway. This approach offers high regioselectivity, which can be difficult to achieve through traditional electrophilic aromatic substitution due to competing directing effects.
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In a round-bottom flask, dissolve ethyl 5-fluorobenzoate (1.0 eq), NBS (1.05 eq), Pd(OAc)₂ (0.035 eq), and Na₂S₂O₈ (1.2 eq) in dichloroethane.[5]
-
Carefully add trifluoromethanesulfonic acid (TfOH, 2.5 eq) to the solution.[5]
-
Stir the reaction mixture at 80°C for approximately 9 hours. Monitor for completion.
-
Cool the mixture to room temperature and quench the reaction by adding saturated sodium bicarbonate solution.[5]
-
Dilute with dichloromethane, wash the organic phase with saturated sodium bicarbonate solution, and then dry over anhydrous Na₂SO₄.[5]
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate Ethyl 2-bromo-5-fluorobenzoate.[5]
Caption: Comparative workflow of the two primary synthesis routes for Ethyl 2-bromo-5-fluorobenzoate.
Spectroscopic Characterization
Structural confirmation of Ethyl 2-bromo-5-fluorobenzoate relies on standard spectroscopic techniques. The expected data provides a fingerprint for purity and identity verification.
-
¹³C Nuclear Magnetic Resonance (NMR): Computed ¹³C NMR data are available for reference, which can be used to confirm the carbon skeleton of the molecule.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically found around 1720-1740 cm⁻¹. Other key signals include C-O stretches (1200-1300 cm⁻¹), aromatic C=C vibrations, and C-H stretches. The presence of C-F and C-Br bonds will also give rise to characteristic absorptions in the fingerprint region.
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Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecule will exhibit a distinct molecular ion peak (M⁺). A critical diagnostic feature is the isotopic pattern caused by the bromine atom; two peaks of nearly equal intensity will be observed at M⁺ and M+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 2-bromo-5-fluorobenzoate stems from the orthogonal reactivity of its functional groups. The bromine atom, the ester, and the fluorinated ring system can be addressed with high selectivity.
-
Cross-Coupling Reactions: The C-Br bond is the most versatile reactive site. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[6] This allows for the facile introduction of aryl, alkyl, vinyl, or amino groups at the 2-position, serving as a cornerstone for building molecular complexity.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the parent carboxylic acid under basic or acidic conditions. It can also be converted to amides via aminolysis or reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Influence of Fluorine: The fluorine atom at the 5-position significantly modulates the electronic properties of the aromatic ring. As a strongly electron-withdrawing group, it enhances the metabolic stability and can improve the binding affinity of derivative molecules to biological targets—a highly desirable feature in drug design.[6]
Caption: Major reaction pathways available for the functionalization of Ethyl 2-bromo-5-fluorobenzoate.
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate in several high-value R&D areas.
-
Pharmaceutical Synthesis: The 2-bromo-5-fluorobenzoic acid scaffold is a key building block in medicinal chemistry.[6] It is used in the synthesis of novel therapeutic agents, including anti-inflammatory drugs and potential anticancer compounds.[6][7] The ability to precisely functionalize the molecule allows for the fine-tuning of pharmacological properties to optimize efficacy and safety.[7]
-
Materials Science: The parent acid, 2-bromo-5-fluorobenzoic acid, is a critical component in the formulation of advanced photoresists for semiconductor lithography.[8] This suggests that ester derivatives like Ethyl 2-bromo-5-fluorobenzoate could also serve as key intermediates in the development of novel electronic materials and specialty polymers where high purity and specific electronic properties are required.[8]
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory when working with Ethyl 2-bromo-5-fluorobenzoate.
| Precaution Category | Guideline | Source(s) |
| Handling | Handle in a well-ventilated area or under a chemical fume hood. Wear suitable protective clothing, impervious gloves, and safety goggles. Avoid contact with skin and eyes and prevent the formation of aerosols. | [9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep apart from incompatible materials such as strong oxidizing agents. | [9] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [9][10] |
| First Aid (Skin Contact) | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice. | [10] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [10] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
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SpectraBase. (n.d.). Ethyl 2-bromo-5-fluorobenzoate - Optional[13C NMR]. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Ethyl 2-bromo-5-fluorobenzoate | 139911-28-7. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 2-Bromo-5-fluorobenzoic Acid: A Key Electronic Chemical for Photoresist Applications. Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]
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Synthonix, Inc. (n.d.). Ethyl 2-bromo-5-fluorobenzoate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-5-fluorobenzoic Acid: A Crucial Building Block for Medicinal Chemistry. Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]
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